Home > Products > Screening Compounds P90735 > 3-methyl-N-propylpiperidine-1-carboxamide
3-methyl-N-propylpiperidine-1-carboxamide -

3-methyl-N-propylpiperidine-1-carboxamide

Catalog Number: EVT-5427055
CAS Number:
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Description: The synthesis of complex organic molecules, including heterocycles, often involves multi-step reactions [, , , , , , , , , , , , , , , , , , , ].
  • Synthesis Analysis: The provided papers describe various synthetic strategies, including condensation reactions, alkylations, cyclizations, and protecting group manipulations [, , , , , , , , , , , , , , , , , , , ].

Structure Elucidation

  • Molecular Structure Analysis: Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are routinely used for structure determination [, , , , , , , , , , , , , , , , , , , , ].

Pharmacological Evaluation

  • Applications: In vitro assays, animal models, and clinical trials are employed to evaluate the efficacy, potency, and potential side effects of drug candidates [, , , , , , , , , , ].

Tofacitinib

Compound Description: Tofacitinib is an oral Janus kinase (JAK) inhibitor that has been approved for the treatment of rheumatoid arthritis. [] It served as the starting point for the development of PF-04965842, a selective JAK1 inhibitor, which highlights its relevance in medicinal chemistry research focusing on JAK inhibitors.

Relevance: While the specific structural similarities between tofacitinib and 3-methyl-N-propyl-1-piperidinecarboxamide are not explicitly outlined in the provided abstracts, the modification of the 3-aminopiperidine linker in tofacitinib led to the discovery of PF-04965842. [] This suggests that tofacitinib likely shares a similar piperidine core structure with 3-methyl-N-propyl-1-piperidinecarboxamide, making it a structurally related compound.

PF-04965842 (25)

Compound Description: PF-04965842 is a selective JAK1 inhibitor with nanomolar potency in a human whole blood assay. [] It demonstrated efficacy in a rat adjuvant-induced arthritis model and was nominated as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases.

Relevance: The provided abstract highlights that PF-04965842 was derived from modifications made to the 3-aminopiperidine linker in tofacitinib. [] Since tofacitinib likely shares structural similarities with 3-methyl-N-propyl-1-piperidinecarboxamide, the presence of a modified 3-aminopiperidine linker in PF-04965842 indicates a potential structural relationship to the target compound as well. Further investigation into the specific structure of PF-04965842 is necessary to confirm this relationship.

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound was investigated for its molecular structure, DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking studies. []

Relevance: While not directly structurally related to 3-methyl-N-propyl-1-piperidinecarboxamide, this compound is mentioned within the context of molecular docking studies, a technique also employed to study 3-methyl-2-propyl-2H-[1,2,4]triazolo[4,3b][1,2,4,6]thiatriazine-1,1-dioxide, a compound with confirmed structural relevance. [, ] This suggests a potential shared research interest in exploring the biological activities of diverse heterocyclic compounds, including 3-methyl-N-propyl-1-piperidinecarboxamide.

3-methyl-2-propyl-2H-[1,2,4]triazolo[4,3b][1,2,4,6]thiatriazine-1,1-dioxide (2)

Compound Description: This newly synthesized heterocyclic compound was evaluated for its antibacterial, antibiofilm, and molecular docking properties. [] It demonstrated moderate antibacterial activity against several pathogenic bacteria, with the lowest MIC values observed against Staphylococcus epidermidis ATCC 14990 and Streptococcus mutans ATCC 25175. [] The compound also exhibited inhibitory effects on bacterial biofilm formation, particularly against S. mutans ATCC 25175. [] Molecular docking studies suggested promising inhibitory activity against TetM-mediated tetracycline resistance and Staphylococcus aureus gyrase. []

Relevance: This compound is structurally related to 3-methyl-N-propyl-1-piperidinecarboxamide through the presence of a propyl substituent and a nitrogen-containing heterocycle. [] The research focus on the biological activity of this compound, particularly its antibacterial and antibiofilm properties, highlights the interest in exploring the potential of structurally similar compounds, like 3-methyl-N-propyl-1-piperidinecarboxamide, for similar applications.

3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP)

Compound Description: CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist. [, ] It has been shown to inhibit the binding of [3H]MK-801 to rat brain membranes in a manner dependent on the presence of L-glutamate or NMDA, suggesting its interaction with the NMDA receptor complex. []

Relevance: CPP shares a structural similarity with 3-methyl-N-propyl-1-piperidinecarboxamide through the presence of a piperazine ring and a propyl chain. [, ] While the target compound's specific interactions with NMDA receptors are unknown, the established role of CPP as an NMDA antagonist emphasizes the potential for similar activity in structurally related compounds like 3-methyl-N-propyl-1-piperidinecarboxamide.

Properties

Product Name

3-methyl-N-propylpiperidine-1-carboxamide

IUPAC Name

3-methyl-N-propylpiperidine-1-carboxamide

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c1-3-6-11-10(13)12-7-4-5-9(2)8-12/h9H,3-8H2,1-2H3,(H,11,13)

InChI Key

PEVQXFISEMLYJT-UHFFFAOYSA-N

SMILES

CCCNC(=O)N1CCCC(C1)C

Canonical SMILES

CCCNC(=O)N1CCCC(C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.